Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine
Brand Name: Vulcanchem
CAS No.:
VCID: VC16189830
InChI: InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3
SMILES:
Molecular Formula: C13H15NS
Molecular Weight: 217.33 g/mol

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine

CAS No.:

Cat. No.: VC16189830

Molecular Formula: C13H15NS

Molecular Weight: 217.33 g/mol

* For research use only. Not for human or veterinary use.

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine -

Specification

Molecular Formula C13H15NS
Molecular Weight 217.33 g/mol
IUPAC Name N-[(2-thiophen-3-ylphenyl)methyl]ethanamine
Standard InChI InChI=1S/C13H15NS/c1-2-14-9-11-5-3-4-6-13(11)12-7-8-15-10-12/h3-8,10,14H,2,9H2,1H3
Standard InChI Key MBOGSJRXRVGWPG-UHFFFAOYSA-N
Canonical SMILES CCNCC1=CC=CC=C1C2=CSC=C2

Introduction

Structural and Molecular Characteristics

Chemical Identity and Nomenclature

Ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine (IUPAC name: N-ethyl-1-[2-(thiophen-3-yl)phenyl]methanamine) consists of a benzylamine core substituted at the ortho-position of the phenyl ring with a thiophen-3-yl group and an ethylamine side chain. The molecular formula is C₁₃H₁₅NS, yielding a molecular weight of 217.33 g/mol . The thiophene ring introduces sulfur-based electronic effects, while the ethyl group modulates steric and lipophilic properties.

Table 1: Key Molecular Descriptors

PropertyValue
Molecular FormulaC₁₃H₁₅NS
Molecular Weight217.33 g/mol
Hydrogen Bond Donors1 (NH group)
Hydrogen Bond Acceptors1 (amine)
Rotatable Bonds4
Topological Polar Surface Area26.0 Ų

Synthesis and Manufacturing

Synthetic Routes

The synthesis of ethyl({[2-(thiophen-3-yl)phenyl]methyl})amine typically involves multi-step protocols:

  • Thiophene Incorporation: A Suzuki-Miyaura coupling between 2-bromobenzaldehyde and thiophen-3-ylboronic acid introduces the thiophene moiety to the phenyl ring .

  • Reductive Amination: The resulting aldehyde intermediate reacts with ethylamine in the presence of a reducing agent (e.g., sodium cyanoborohydride) to form the secondary amine .

Alternative methods include Ullmann-type couplings for direct C–S bond formation, though yields may vary .

Optimization Challenges

  • Steric Hindrance: The ortho-substitution on the phenyl ring complicates coupling reactions, often requiring palladium catalysts with bulky ligands (e.g., XPhos) .

  • Amine Protection: Protecting the amine group during thiophene installation is critical to prevent side reactions .

Physicochemical Properties

Thermodynamic Parameters

While experimental data for this specific compound are scarce, analogs with similar structures exhibit:

  • Boiling Point: ~250–270°C (extrapolated from , where a related methoxy-substituted amine boils at 83°C under reduced pressure).

  • Solubility: Moderate solubility in polar aprotic solvents (e.g., DMF, DMSO) due to the amine-thiophene interaction .

Spectroscopic Profiles

  • ¹H NMR: Key signals include a singlet for the NH proton (δ 1.8–2.2 ppm), aromatic protons (δ 6.8–7.5 ppm), and thiophene protons (δ 7.1–7.3 ppm) .

  • IR: Stretching vibrations at 3350 cm⁻¹ (N–H) and 1580 cm⁻¹ (C=C thiophene) .

Pharmacological and Industrial Applications

Biological Activity

Thiophene-containing amines are explored for their:

  • Receptor Modulation: Potential affinity for G protein-coupled receptors (GPCRs), particularly serotonin and dopamine receptors, due to structural mimicry .

  • Antimicrobial Properties: Sulfur-rich frameworks exhibit activity against Gram-positive bacteria, though efficacy depends on substituent patterns .

Material Science Applications

  • Conductive Polymers: Thiophene derivatives serve as dopants in polyaniline-based conductive materials, enhancing electron mobility .

  • Ligands in Catalysis: Amine-thiophene hybrids act as ligands in cross-coupling reactions, improving catalyst stability .

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